molecular formula C29H28N6O3S B2876160 1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 893275-78-0

1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2876160
CAS No.: 893275-78-0
M. Wt: 540.64
InChI Key: FAUOOEVHDKYFIK-UHFFFAOYSA-N
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Description

1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound that features a triazoloquinazoline core, a piperazine ring, and a dimethylphenylsulfonyl group

Preparation Methods

The synthesis of 1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the piperazine ring, and the attachment of the dimethylphenylsulfonyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Dimethylphenylsulfonyl Group: This step typically involves sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core and may have similar biological activities.

    Piperazine Derivatives: Compounds with a piperazine ring may have similar pharmacological properties.

    Sulfonylated Compounds: Compounds with sulfonyl groups may exhibit similar chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3S/c1-19-8-13-24(18-20(19)2)39(37,38)29-28-30-27(25-6-4-5-7-26(25)35(28)32-31-29)34-16-14-33(15-17-34)23-11-9-22(10-12-23)21(3)36/h4-13,18H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUOOEVHDKYFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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